methyl 4-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate
Description
Methyl 4-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate is a heterocyclic compound featuring a triazole core substituted with a thioether-linked benzoate ester and a 3-methoxy-1-methylpyrazole moiety.
Properties
IUPAC Name |
methyl 4-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-5-23-15(14-10-22(2)21-16(14)25-3)19-20-18(23)27-11-12-6-8-13(9-7-12)17(24)26-4/h6-10H,5,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTWCHASGDNKNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(=O)OC)C3=CN(N=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate is a complex organic compound notable for its diverse biological activities. The compound integrates a methyl benzoate moiety with a thioether and a triazole ring, contributing to its potential in various pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 357.43 g/mol. Its structure features multiple functional groups that enhance its chemical diversity and biological effectiveness.
Structural Features
| Feature | Description |
|---|---|
| Benzoate Moiety | Provides hydrophobic characteristics, enhancing membrane permeability. |
| Triazole Ring | Known for antifungal and antibacterial properties. |
| Thioether Linkage | May influence the compound's reactivity and interaction with biological targets. |
Biological Activity
The biological activity of this compound has been investigated across various studies, revealing its potential as an antifungal agent and its interactions with different biological systems.
Antifungal Activity
The triazole core is associated with significant antifungal properties. Studies have shown that derivatives of triazoles exhibit broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for some triazole derivatives range from to , indicating potent activity against resistant strains .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Ergosterol Synthesis : Similar to other triazoles, it likely interferes with the biosynthesis of ergosterol, a critical component of fungal cell membranes.
- Disruption of Fungal Cell Wall Integrity : The compound may also affect the synthesis or integrity of the fungal cell wall.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound and similar derivatives:
- Synthesis and Structure–Activity Relationship (SAR) :
- Comparative Studies :
- Toxicity Assessment :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Triazole and Pyrazole Moieties
Compound A : 4-(2-Methoxyethyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 1170215-29-8)
- Key Differences : Replaces the ethyl group with a methoxyethyl substituent and lacks the thioether-linked benzoate ester.
- Impact : The methoxyethyl group enhances hydrophilicity compared to the ethyl group, while the absence of the benzoate ester reduces lipophilicity. This compound has a lower molar mass (269.32 g/mol) and simpler structure (C₁₀H₁₅N₅O₂S), suggesting reduced metabolic stability compared to the target compound .
Compound B: Methyl 4-[(E)-({[3-(4-Methylphenyl)-1H-Pyrazol-5-yl]Formamido}Imino)Methyl]Benzoate
- Key Differences : Features a pyrazole-carbonyl hydrazone group instead of a triazole-thioether linkage.
- The 4-methylphenyl substituent on the pyrazole increases steric bulk compared to the 3-methoxy-1-methyl group in the target compound .
Functional Group Modifications
Compound C: Ethyl 4-((3-((5-Carbamoyl-1-Methyl-3-Propyl-1H-Pyrazol-4-yl)Amino)-1,1,1,2-Tetrafluoropropan-2-yl)Oxy)Benzoate (Compound 38)
- Key Differences : Incorporates a tetrafluoropropoxy bridge and a carbamoylpyrazole group.
- Impact : The fluorine atoms enhance electronegativity and metabolic resistance, while the carbamoyl group may improve solubility. Synthesized via a Na₂CO₃-mediated coupling (58% yield), this compound highlights divergent synthetic routes compared to the target molecule’s likely thioether formation .
Compound D : 4-Methyl-5-(2-Phenyl-1,3-Thiazol-4-yl)-4H-1,2,4-Triazole-3-Thiol
- Key Differences : Substitutes the pyrazole with a thiazole ring and includes a phenyl group.
- Impact: Thiazole’s electron-rich nature may alter redox properties and bioavailability.
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Formula | C₁₈H₂₁N₅O₃S | C₁₀H₁₅N₅O₂S | C₂₁H₂₀N₄O₃ | C₁₉H₂₀F₄N₆O₃ |
| Molar Mass (g/mol) | ~395.45 | 269.32 | 376.41 | 460.39 |
| Key Functional Groups | Triazole-thioether | Triazole-thiol | Hydrazone | Tetrafluoro |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
